molecular formula C8H8N4O2 B3151228 Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 706793-18-2

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B3151228
CAS No.: 706793-18-2
M. Wt: 192.17 g/mol
InChI Key: PHWAOVQCNKCEEO-UHFFFAOYSA-N
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Description

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H9N4O2 It belongs to the class of benzotriazoles, which are known for their diverse biological and chemical properties

Scientific Research Applications

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-viral drugs.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 . Inhaling 4(or 5)-methyl-1H-benzotriazole may be irritating to the upper respiratory tract with symptoms of coughing, sore throat and runny nose . It may be harmful if swallowed .

Future Directions

1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl chloroformate, followed by reduction and cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the amino and carboxylate groups.

    Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar but without the amino group.

    7-Amino-1H-benzo[d][1,2,3]triazole: Similar but without the methyl ester group.

Uniqueness: Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 7-amino-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAOVQCNKCEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate
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